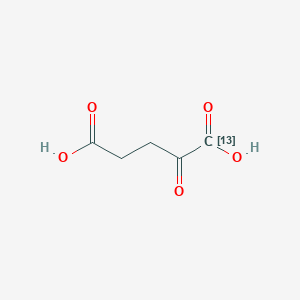

2-oxo(113C)pentanedioic acid

Overview

Description

It is a derivative of 2-ketoglutaric acid, an important intermediate in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration in most organisms . The compound contains a carbon-13 isotope, making it valuable for various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Target of Action

2-Ketoglutaric Acid-13C1, also known as Alpha-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes play a crucial role in various metabolic and cellular pathways .

Mode of Action

AKG functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, as well as a regulator of epigenetic processes and cellular signaling via protein binding . It is an obligatory co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates .

Biochemical Pathways

AKG is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .

Pharmacokinetics

It is known that akg is a rate-determining intermediate in the tricarboxylic acid (tca) and has a crucial role in cellular energy metabolism . More research is needed to fully understand the ADME properties of AKG and their impact on bioavailability.

Result of Action

AKG regulates the activity of prolyl-4 hydroxylase, which controls the biosynthesis of collagen, a component of bone tissue . It also affects the functioning of prolyl hydroxylases, which, in turn, influences the function of the hypoxia-inducible factor, an important transcription factor in cancer development and progression . Additionally, it affects the functioning of enzymes that influence epigenetic modifications of chromatin .

Action Environment

The action of AKG can be influenced by various environmental factors. It is known that AKG participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification

Biochemical Analysis

Biochemical Properties

2-Ketoglutaric Acid-13C1 interacts with several enzymes, proteins, and other biomolecules. Enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases directly contribute to the formation of 2-Ketoglutaric Acid-13C1 . These interactions play a crucial role in various biochemical reactions.

Cellular Effects

2-Ketoglutaric Acid-13C1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide a protective effect against oxidative stress in many organisms .

Molecular Mechanism

At the molecular level, 2-Ketoglutaric Acid-13C1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, as well as a regulator of epigenetic processes and cellular signaling via protein binding .

Dosage Effects in Animal Models

2-Ketoglutaric Acid-13C1 exhibits anti-aging properties in various animal models, extending longevity and improving healthspan . It influences stem cell behaviors, maintaining pluripotency in naive PSCs and inducing differentiation in primed PSCs . The effects of the product can vary with different dosages in animal models .

Metabolic Pathways

2-Ketoglutaric Acid-13C1 is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo(113C)pentanedioic acid typically involves the incorporation of the carbon-13 isotope into the 2-ketoglutaric acid molecule. One common method is the chemical synthesis route derived from succinic acid and oxalic acid diethyl esters . This process involves multiple steps, including esterification, hydrolysis, and decarboxylation, under controlled conditions to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches. For instance, the whole-cell catalysis strategy using recombinant Escherichia coli has been developed to produce alpha-ketoglutaric acid from L-glutamic acid . This method involves over-expressing specific enzymes such as L-glutamate oxidase and catalase to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-oxo(113C)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinyl-CoA in the TCA cycle.

Reduction: It can be reduced to form L-glutamate.

Transamination: It participates in transamination reactions to form amino acids.

Common Reagents and Conditions:

Transamination: Aminotransferases facilitate the transfer of amino groups from amino acids to 2-ketoglutaric acid, forming L-glutamate and corresponding keto acids.

Major Products:

Succinyl-CoA: Formed during the oxidative decarboxylation of 2-ketoglutaric acid.

L-Glutamate: Formed during the reduction and transamination reactions.

Scientific Research Applications

2-oxo(113C)pentanedioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Alpha-Ketoglutaric Acid: The non-labeled version of 2-oxo(113C)pentanedioic acid, widely used in metabolic studies.

Succinic Acid: Another intermediate in the TCA cycle, involved in similar metabolic pathways.

Oxaloacetic Acid: A key intermediate in the TCA cycle and gluconeogenesis.

Uniqueness: this compound is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful for NMR spectroscopy and metabolic tracing studies. This labeling allows researchers to track the metabolic fate of the compound and gain insights into various biochemical processes .

Properties

IUPAC Name |

2-oxo(113C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C(=O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439522 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108395-15-9 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108395-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride](/img/structure/B135206.png)

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)